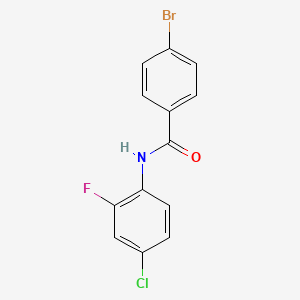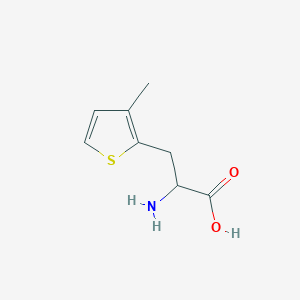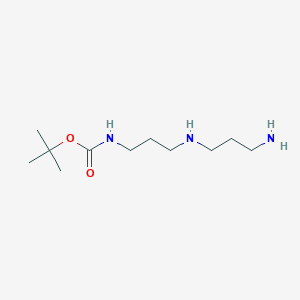
BOC-3,3'-IMINODIPROPYLAMINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[3-(3-aminopropylamino)propyl]carbamate typically involves the reaction of tert-butyl carbamate with 3-(3-aminopropylamino)propylamine under controlled conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity . The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
BOC-3,3'-IMINODIPROPYLAMINE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The compound can undergo substitution reactions to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield amines, and substitution reactions may yield various derivatives .
Scientific Research Applications
BOC-3,3'-IMINODIPROPYLAMINE has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of polyamines and other complex molecules.
Biology: The compound is used in the study of polyamine metabolism and its role in cellular processes.
Industry: The compound is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl N-[3-(3-aminopropylamino)propyl]carbamate involves its interaction with various molecular targets and pathways. The compound can act as a cross-linking agent, forming stable bonds with other molecules . This property is utilized in the synthesis of polyamines and other complex structures .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- Tert-butyl N-(3-hydroxypropyl)carbamate
- Tert-butyl 3-bromopropylcarbamate
- N-Boc-4,7,10-trioxa-1,13-tridecanediamine
Uniqueness
BOC-3,3'-IMINODIPROPYLAMINE is unique due to its specific structure, which allows it to act as a versatile building block for the synthesis of polyamines and other complex molecules . Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry .
Properties
Molecular Formula |
C11H25N3O2 |
|---|---|
Molecular Weight |
231.34 g/mol |
IUPAC Name |
tert-butyl N-[3-(3-aminopropylamino)propyl]carbamate |
InChI |
InChI=1S/C11H25N3O2/c1-11(2,3)16-10(15)14-9-5-8-13-7-4-6-12/h13H,4-9,12H2,1-3H3,(H,14,15) |
InChI Key |
DZFPOUXCPWBUDA-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NCCCNCCCN |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCNCCCN |
Pictograms |
Corrosive |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


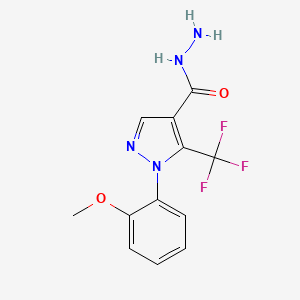
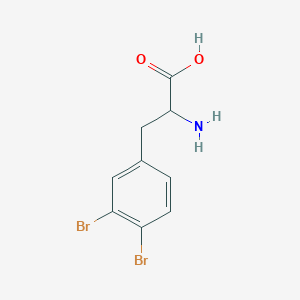
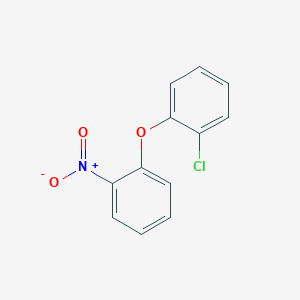
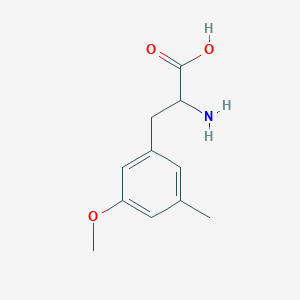
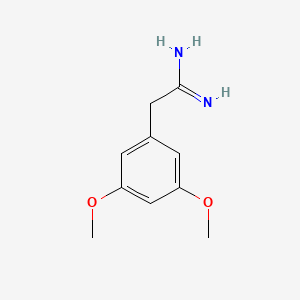
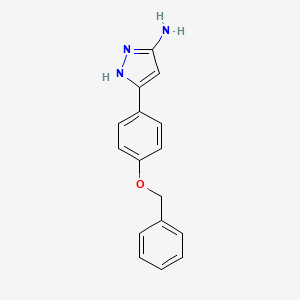
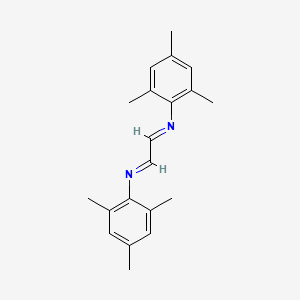
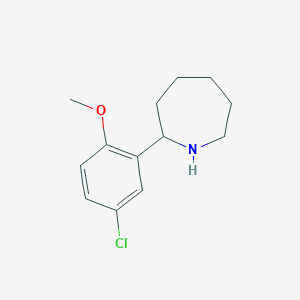
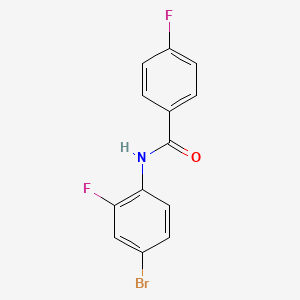
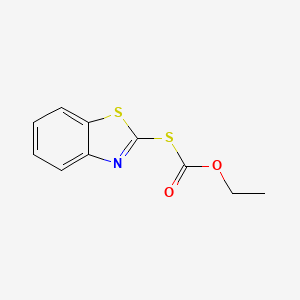
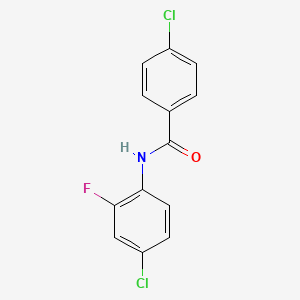
![1,4-Bis[bis(3,5-ditrifluoromethylphenyl)phosphino]butane](/img/structure/B1636408.png)
